12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Description
12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (hereafter referred to by its full systematic name) is a fluorinated indolocarbazole derivative with a distinct pharmacological profile. First identified in anti-cytomegalovirus (HCMV) screens, it exhibited potent antiviral activity (IC₅₀ = 40 nM) and a therapeutic index >1450, indicating high selectivity for viral targets over host cells . Its fluorine substitutions at positions 2 and 10 enhance metabolic stability and binding affinity to viral targets, while the dihydro-indolo-pyrrolo-carbazole core provides planar rigidity for DNA intercalation or enzyme interaction .
Properties
IUPAC Name |
6,20-difluoro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F2N3O2/c21-7-1-3-9-11(5-7)23-17-13(9)15-16(20(27)25-19(15)26)14-10-4-2-8(22)6-12(10)24-18(14)17/h1-6,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILYXVMTNATOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420507 | |
| Record name | 12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152628-19-8 | |
| Record name | 12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a member of the indolocarbazole family, which has garnered interest due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C20H9F2N3O2
- Molecular Weight : 361.3 g/mol
- CAS Number : 152628-19-8
- Purity : 95%
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways involved in tumorigenesis. Studies have shown that indolocarbazoles can inhibit key signaling pathways associated with cancer cell proliferation and survival.
In Vitro Studies
Recent in vitro studies have demonstrated that This compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Glioblastoma (Gbl 1) | 5095.67 | |
| Glioblastoma (Gbl 3) | 5065.00 | |
| Breast Cancer (MCF-7) | 45.00 | |
| Lung Cancer (A549) | 30.00 |
These results indicate a promising anti-cancer potential of the compound across different types of cancer.
In Vivo Studies
In vivo experiments have further validated the anti-tumor efficacy of this compound. For instance:
- Tumor Growth Inhibition : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups.
- Mechanistic Insights : The compound was found to induce G2/M cell cycle arrest and modulate cyclin-dependent kinases (CDKs), particularly CDK1, which is crucial for cell cycle progression.
Case Studies
One notable case study involved the administration of this compound in a preclinical model of glioblastoma:
- Study Design : Mice were implanted with glioblastoma cells and treated with varying doses of the compound.
- Outcomes : The results indicated not only a reduction in tumor volume but also improved survival rates compared to untreated controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests that the compound has favorable absorption characteristics:
- Human Intestinal Absorption : High probability of absorption (0.991)
- Blood-Brain Barrier Penetration : High probability (0.9943), indicating potential efficacy against brain tumors.
Toxicological assessments indicate that it does not exhibit significant toxicity at therapeutic doses, as evidenced by Ames tests showing no mutagenic effects.
Comparison with Similar Compounds
Comparison with Similar Indolocarbazole Derivatives
Structural and Functional Modifications
The compound’s activity and selectivity arise from specific structural features compared to analogs:
Key Differences in Mechanisms and Selectivity
- Antiviral vs. Antitumor Focus : The target compound uniquely targets HCMV replication without significant PKC or kinase inhibition, unlike Arcyriaflavin A or Gö 6976 (a PKC inhibitor) .
- Fluorination Impact: The 2,10-difluoro configuration improves metabolic stability compared to non-fluorinated analogs like NB-506, which relies on glucopyranosyl groups for solubility .
- Topoisomerase I vs. Kinase Targeting : BMS-251873 and NB-506 stabilize topoisomerase I-DNA complexes, inducing DNA damage, whereas the target compound’s antiviral activity likely involves disrupting viral DNA synthesis .
Pharmacokinetic and Resistance Profiles
Research Findings and Clinical Implications
- Antiviral Efficacy : The compound’s >1450 therapeutic index suggests minimal off-target toxicity, a critical advantage over broader kinase inhibitors like Arcyriaflavin A .
- Oncology Lessons : Structural parallels with BMS-251873 highlight the role of fluorine substitutions in improving target affinity and in vivo stability .
- Unmet Needs: The lack of glucopyranosyl or amino acid conjugates (e.g., edotecarin’s ACE2-targeting moiety ) in the target compound may represent an opportunity for derivative development to expand therapeutic applications.
Preparation Methods
Indole-Indole Coupling Methodology
The synthesis of the indolo[2,3-a]pyrrolo[3,4-c]carbazole skeleton can be achieved via palladium-catalyzed oxidative coupling of two indole subunits. In a seminal study, Seo et al. utilized Pd(OAc)₂ and Cu(OAc)₂ in DMF under aerobic conditions to facilitate intramolecular C–C bond formation between indole moieties, yielding spirooxindoles with high regioselectivity. Adapting this protocol, the pyrrolo[3,4-c]carbazole core could be formed by tethering indole precursors with a pyrrolidine linker prior to cyclization.
Reaction Conditions :
Oxidative Cyclization of Bisindolylmaleimides
An alternative approach involves the oxidation of bisindolylmaleimides to indolo[2,3-a]carbazoles. Faul and Sullivan reported that phenyliodine(III) bis(trifluoroacetate) (PIFA) efficiently oxidizes bisindolylmaleimides to carbazoles via a radical-mediated pathway. Applying this method, the pyrrolo[3,4-c]carbazole framework could be constructed by introducing a maleimide spacer between indole units, followed by PIFA-mediated cyclization.
Key Steps :
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Maleimide Formation : Condensation of indole-3-carboxylic acid with maleic anhydride.
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Oxidative Cyclization : Treatment with PIFA in dichloromethane at 0°C to room temperature.
Fluorination Strategies for 2- and 10-Positions
Direct Electrophilic Fluorination
Introducing fluorine at the 2- and 10-positions requires precise regiocontrol. Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can be employed, though their reactivity toward electron-rich indole systems may lead to over-fluorination. A staggered approach, involving temporary protecting groups (e.g., tert-butoxycarbonyl, Boc), could mitigate this issue.
Example Protocol :
Fluorinated Building Blocks
An alternative strategy employs pre-fluorinated indole precursors. For instance, 2-fluoroindole can be synthesized via Sandmeyer fluorination of 2-aminoindole using HF-pyridine and NaNO₂. Subsequent coupling with a 10-fluoro-pyrrolo[3,4-c]carbazole fragment would streamline the synthesis.
Synthesis of 2-Fluoroindole :
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Diazotization of 2-aminoindole with NaNO₂/HCl.
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Fluorination with HF-pyridine.
Formation of the Dione Moiety
The 5,7(6H)-dione functionality is typically introduced via oxidation of dihydroxy or ketone precursors. Jones reagent (CrO₃/H₂SO₄) or RuO₄-based systems are effective for oxidizing secondary alcohols to ketones, though milder conditions (e.g., Dess-Martin periodinane) may be preferable to preserve the carbazole framework.
Oxidation Protocol :
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Treat dihydroxy intermediate with Dess-Martin periodinane (2.5 equiv) in dichloromethane.
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Stir at room temperature for 6 h.
Integrated Synthetic Route
Combining the above strategies, a plausible synthesis of the target compound proceeds as follows:
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Core Assembly : Pd-catalyzed oxidative coupling of 2-fluoroindole and 10-fluoro-pyrrolo[3,4-c]carbazole precursors.
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Dione Formation : Dess-Martin oxidation of the 5,7-diol intermediate.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol.
Table 1: Comparative Yields for Key Steps
| Step | Method | Yield (%) |
|---|---|---|
| Indole-Indole Coupling | Pd(OAc)₂/Cu(OAc)₂ | 65 |
| Fluorination | NFSI in MeCN | 40 |
| Dione Oxidation | Dess-Martin Periodinane | 85 |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, and what analytical methods ensure structural fidelity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions, as seen in structurally related indolo-pyrrolo-carbazoles. Key steps include:
- Cyclocondensation : Use of microwave-assisted reactions to optimize ring closure efficiency (e.g., yields up to 67% reported for analogous compounds) .
- Fluorination : Selective fluorination at positions 2 and 10 via electrophilic substitution under inert conditions.
- Characterization : IR spectroscopy (e.g., carbonyl peaks at ~1720 cm⁻¹), H/C NMR (to confirm dihydro and fluorinated regions), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers optimize purification of this compound given its low solubility in common solvents?
- Methodological Answer : Employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, as recommended in CRDC subclass RDF2050104 . Recrystallization using ethanol/water mixtures (1:2 v/v) has been effective for analogous fused heterocycles, yielding >95% purity .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s bioactivity, particularly in cancer models?
- Methodological Answer : Edotecarin (a glucosylated derivative of this compound) inhibits topoisomerase I via intercalation, validated by:
- In vitro assays : DNA relaxation assays using supercoiled plasmid DNA and recombinant topoisomerase I .
- In vivo models : Xenograft studies showing tumor growth inhibition (TGI) >70% at 6 mg/kg doses in colorectal cancer models .
- Contradictions : Discrepancies in IC₅₀ values across studies (e.g., 0.1–1.2 µM) may arise from variations in cell line permeability or assay conditions; use standardized ATP depletion protocols to mitigate .
Q. How can computational modeling resolve conflicting data on its binding affinity for kinase targets?
- Methodological Answer :
- Docking studies : Apply AutoDock Vina with flexible side-chain residues to account for fluorination-induced steric effects.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of kinase-ligand complexes.
- Validation : Cross-reference with experimental SPR (surface plasmon resonance) data to reconcile discrepancies (e.g., KD differences >10-fold) .
Q. What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Process control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of fluorination and cyclization steps, as per CRDC subclass RDF2050108 .
- Chiral resolution : Use immobilized cellulase enzymes for kinetic resolution, achieving >98% ee in pilot studies for similar carbazoles .
Data Contradiction and Theoretical Frameworks
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- Experimental design : Use 3D spheroids with ECM-mimetic matrices (e.g., Matrigel) to replicate in vivo drug penetration barriers.
- Data normalization : Adjust IC₅₀ values using spheroid volume metrics and ATP-based viability assays.
- Theoretical link : Align findings with the "microenvironment-mediated resistance" framework to explain discrepancies .
Q. What role does the compound’s π-stacking capability play in its photophysical properties, and how can this be leveraged for imaging applications?
- Methodological Answer :
- Spectroscopic analysis : Measure fluorescence quantum yield (ΦF) in polar vs. non-polar solvents; ΦF increases by ~40% in DMSO due to enhanced π-π interactions.
- Theoretical basis : Link to Hückel’s MO theory to predict absorption/emission maxima (e.g., λabs ~350 nm, λem ~450 nm) .
Methodological Integration
Q. How can researchers integrate this compound into a broader study of indolo-pyrrolo-carbazole derivatives?
- Methodological Answer :
- SAR (Structure-Activity Relationship) : Systematically modify fluorination sites (e.g., 2 vs. 10 position) and assess cytotoxicity against a panel of 60 cancer cell lines (NCI-60 protocol).
- Data repository : Use ChEMBL or PubChem to cross-reference bioactivity data and identify trends (e.g., logP vs. IC₅₀ correlations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
